1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol
Overview
Description
1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Fluorobenzyl)-3-methylpiperidin-4-ol is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to the piperidine class, characterized by a piperidine ring with a fluorobenzyl group and a hydroxyl group. Its molecular formula can be represented as CHFNO, indicating the presence of a fluorine atom which may influence its biological interactions.
This compound exhibits biological activity through several mechanisms:
- Receptor Interaction : It has been shown to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as neurotransmitter reuptake or degradation.
- Cellular Signaling : It can modulate cell signaling pathways, affecting gene expression and cellular responses.
Antidepressant Effects
Research has indicated that derivatives of piperidin-4-ol compounds can exhibit antidepressant-like effects in animal models. For instance, studies have shown that similar compounds reduce immobility in forced swim tests, suggesting potential efficacy in treating depression .
Neuroprotective Properties
The neuropharmacological profile of this compound suggests it may protect against neurodegenerative conditions. Compounds with similar structures have demonstrated antioxidant properties and the ability to reduce neuroinflammation, which are critical factors in neuroprotection .
Antimicrobial Activity
Some studies have reported that piperidine derivatives possess antimicrobial properties. The structural characteristics of this compound may enhance its interaction with bacterial membranes or enzymes, leading to antibacterial effects .
Case Studies
Study | Findings | Implications |
---|---|---|
Antidepressant Activity | In animal models, compounds similar to this compound reduced immobility time in forced swim tests. | Suggests potential for development as an antidepressant. |
Neuroprotection | Exhibited antioxidant effects in vitro, reducing oxidative stress markers. | May be beneficial in treating neurodegenerative diseases. |
Antimicrobial Activity | Showed significant inhibition of bacterial growth in preliminary assays. | Potential for use as an antimicrobial agent. |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:
- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.
- Metabolism : It may undergo phase I metabolism primarily via cytochrome P450 enzymes, leading to various metabolites.
- Excretion : Renal excretion is expected for its metabolites.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-methylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLDJKNLWSUNFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)CC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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